N-(2-Hydroxyethyl)picolinamide

Descripción general

Descripción

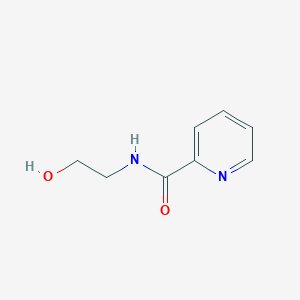

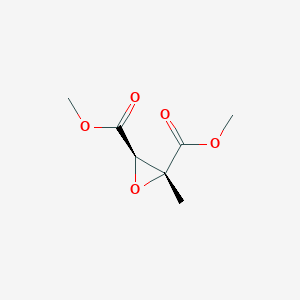

“N-(2-Hydroxyethyl)picolinamide” is an organic compound . It has a molecular formula of C8H10N2O2 .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported. For instance, the reductive amination of levulinic acid with ethanolamine and hydrogen, using small amounts of water as solvent together with solid catalysts, has been used to produce N-(2-hydroxyethyl)-2-pyrrolidones .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .

Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For example, it can be used as an intermediate in the synthesis of other organic compounds .

Physical and Chemical Properties Analysis

“this compound” has an average mass of 166.177 Da and a mono-isotopic mass of 166.074234 Da .

Aplicaciones Científicas De Investigación

Inhibition of Poly (ADP-ribose) Synthetase

N-(2-Hydroxyethyl)picolinamide has been studied for its role in inhibiting poly (ADP-ribose) synthetase. This inhibition has potential implications in pancreatic islet cell function, particularly in the context of streptozotocin-induced diabetes. The compound was shown to protect against streptozotocin-induced depression of proinsulin synthesis and reduction of NAD content in pancreatic islets (Yamamoto & Okamoto, 1980).

Anticancer Properties

Research has explored the anticancer properties of picolinamide complexes. For instance, rhodium, iridium, and ruthenium half-sandwich complexes containing picolinamide ligands have been developed as potential anticancer agents. These complexes have shown promising cytotoxic effects on cancer cells, including more efficacy than cisplatin in some cases (Almodares et al., 2014).

Catalytic Synthesis of Isoquinolines

Picolinamide has been utilized as a directing group in the cobalt-catalyzed synthesis of isoquinolines. This method demonstrates good functional group tolerance and excellent regioselectivity, allowing for the efficient synthesis of important organic compounds (Kuai et al., 2017).

Development of PET Radiotracers

The development of PET (positron emission tomography) radiotracers using picolinamide derivatives has been a significant area of research. These radiotracers are designed for imaging metabotropic glutamate receptor subtype 4 (mGlu4) in the brain, which is relevant for neurological research and the study of diseases like Parkinson's (Kil et al., 2013).

Organometallic Complexes for Various Applications

Picolinamide has been involved in the synthesis of various organometallic complexes, including those with iridium, which show potential for various applications due to their unique chemical properties (Dasgupta et al., 2008).

Safety and Hazards

Direcciones Futuras

While specific future directions for “N-(2-Hydroxyethyl)picolinamide” are not explicitly mentioned in the retrieved documents, there is a general trend in the field of chemistry towards the sustainable production of polymers from biogenic platform chemicals . This could potentially involve compounds like “this compound”.

Mecanismo De Acción

Target of Action

N-(2-Hydroxyethyl)picolinamide primarily targets the lipid-transfer protein Sec14p . Sec14p is a crucial protein involved in the regulation of lipid metabolism and vesicle trafficking .

Mode of Action

The compound interacts with Sec14p, inhibiting its function .

Biochemical Pathways

The inhibition of Sec14p disrupts lipid metabolism and vesicle trafficking within the cell . These processes are vital for cell growth and survival, particularly in fungi. Therefore, the compound’s action can lead to growth inhibition or cell death in fungi .

Pharmacokinetics

The compound’s solubility and permeability data suggest that it may have reasonable bioavailability

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of lipid metabolism and vesicle trafficking due to the inhibition of Sec14p . This can lead to growth inhibition or cell death in fungi .

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-6-5-10-8(12)7-3-1-2-4-9-7/h1-4,11H,5-6H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUMVFGIULAFNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

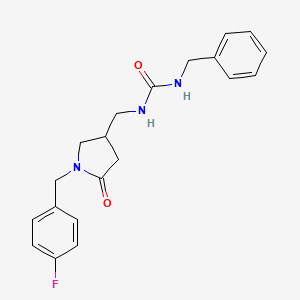

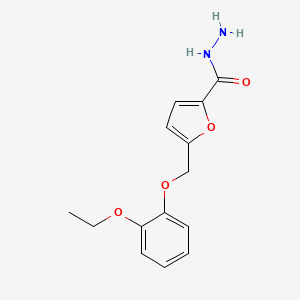

![3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-6-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2431561.png)

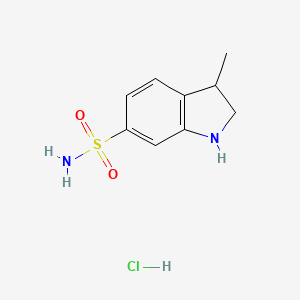

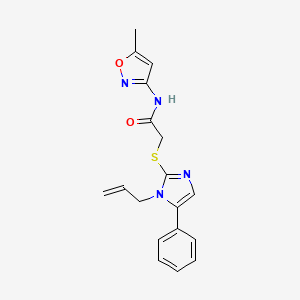

![7-Bromoimidazo[1,2-a]pyridin-3-amine;hydrochloride](/img/structure/B2431577.png)

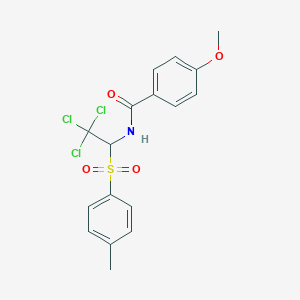

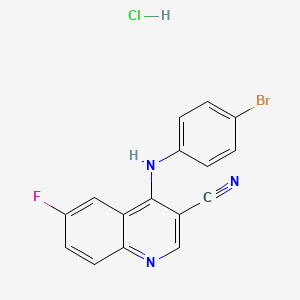

![3-{[(4-bromophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2431578.png)

![5-Cyclopropyl-3-[[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2431579.png)